

Application Note: Spectroscopic Characterization of 6'-Methoxy Olsalazine

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Compound of Interest

Compound Name: 6'-Methoxy Olsalazine

Cat. No.: B1153709

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Subject: Structural Elucidation via NMR and FT-IR Target Analyte: **6'-Methoxy Olsalazine** (Olsalazine Methyl Ether) Cas No: N/A (Derivative/Impurity) | Molecular Formula:

Regulatory Context: Corresponds to EP Impurity A (European Pharmacopoeia)

Introduction & Scope

In the development and quality control of Olsalazine Sodium (a prodrug for 5-aminosalicylic acid used in ulcerative colitis), the identification of impurities is a regulatory mandate. **6'-Methoxy Olsalazine** represents a "symmetry-breaking" impurity where one of the two phenolic hydroxyl groups is methylated.

Unlike the symmetric parent molecule Olsalazine, which exhibits simplified spectroscopic data due to chemical equivalence, **6'-Methoxy Olsalazine** is asymmetric. This application note details the specific NMR (Nuclear Magnetic Resonance) and IR (Infrared) signatures required to distinguish this impurity from the API (Active Pharmaceutical Ingredient).

Key Structural Differentiation

- Olsalazine: Symmetric bis-salicylate structure (

symmetry).

- **6'-Methoxy Olsalazine:** Asymmetric. Ring A retains the salicylate motif (intramolecular H-bonding); Ring B adopts an anisic acid-like motif (loss of H-bonding, steric bulk of -OMe).

Experimental Protocol

Sample Preparation

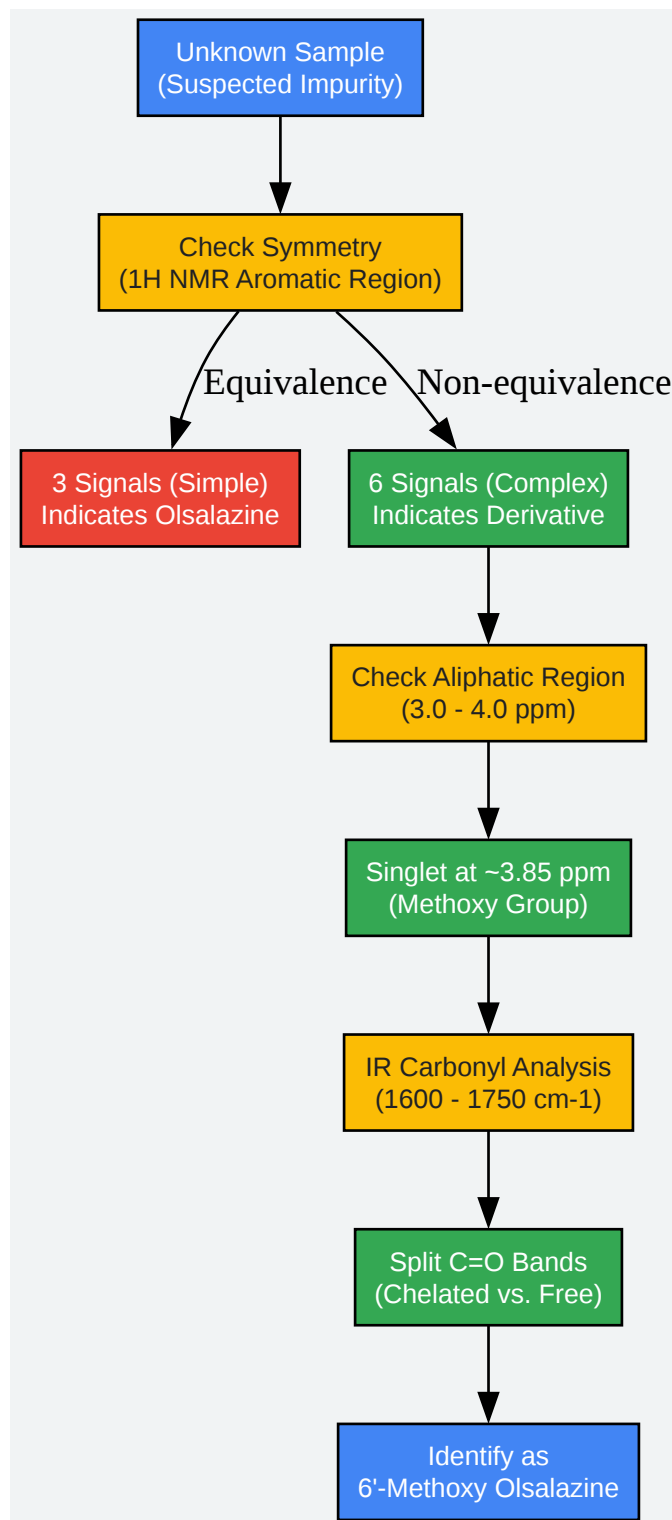
- Solvent Selection: Use DMSO-d6 (Dimethyl sulfoxide-d6) for NMR.
 - Reasoning: Olsalazine derivatives have poor solubility in non-polar solvents. DMSO-d6 ensures complete dissolution and prevents aggregation. It also slows down proton exchange, allowing observation of phenolic/carboxylic protons.
- Concentration: Prepare a solution of 10–15 mg/mL.
 - Note: Higher concentrations may cause line broadening due to viscosity or stacking interactions common in azo dyes.

Instrument Parameters

Technique	Parameter	Setting
1H NMR	Frequency	400 MHz or higher (recommended for aromatic resolution)
Pulse Sequence	Standard 1D proton (zg30)	
Scans	16–32 (sufficient for S/N > 100)	
Temperature	298 K (25°C)	
FT-IR	Mode	ATR (Attenuated Total Reflectance) or KBr Pellet
Range	4000 – 400 cm ⁻¹	
Resolution	4 cm ⁻¹	

Structural Characterization Logic

The identification relies on detecting the "Symmetry Break."



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Figure 1: Decision tree for distinguishing **6'-Methoxy Olsalazine** from the parent API based on spectral symmetry breaking.

Detailed Spectroscopic Analysis

¹H NMR Spectroscopy (400 MHz, DMSO-d₆)

The hallmark of **6'-Methoxy Olsalazine** is the doubling of aromatic signals and the appearance of a methoxy singlet.

Aromatic Region (6.5 – 8.5 ppm): In Olsalazine, you observe 3 aromatic signals. In **6'-Methoxy Olsalazine**, you observe 6 distinct aromatic signals because the two rings are no longer chemically equivalent.

Position	Chemical Shift (, ppm)	Multiplicity	Assignment & Mechanistic Insight
Methoxy	3.85 – 3.95	Singlet (3H)	Diagnostic Peak. The -OCH ₃ group on Ring B.
Ring A (OH)	11.0 – 11.5	Broad Singlet	Phenolic -OH. Downfield due to intramolecular H-bond with COOH.
Ring A H-3	7.05	Doublet (d)	Ortho to OH. Shielded by electron-donating OH.
Ring A H-4	7.95	dd	Meta to OH, Ortho to Azo. Deshielded by Azo group.
Ring A H-6	8.30	Doublet (d)	Ortho to COOH. Deshielded by Carbonyl anisotropy.
Ring B (OMe)	—	—	Symmetry Break Region
Ring B H-3'	7.25	Doublet (d)	Ortho to OMe. Shifted downfield relative to H-3 due to steric bulk/lower donating power of OMe vs OH.
Ring B H-4'	8.05	dd	Ortho to Azo. Distinct from H-4.
Ring B H-6'	8.15	Doublet (d)	Ortho to COOH. Key Shift: The loss of the OH...COOH H-bond alters the COOH

orientation, changing
the shift of H-6'.

Critical Observation: The "Chelation Effect."

- Ring A: The OH forms a strong intramolecular hydrogen bond with the adjacent COOH. This locks the conformation and deshields the OH proton.
- Ring B: The OMe cannot donate a hydrogen bond. This disrupts the planar lock of the COOH group, causing significant chemical shift changes in the adjacent protons (H-6') compared to the parent molecule.

FT-IR Spectroscopy

Infrared spectroscopy confirms the functional group transformation, specifically the loss of one H-bonded system and the appearance of ether bands.

Functional Group	Wavenumber (cm ⁻¹)	Mode	Diagnostic Note
O-H Stretch	3300 – 2500 (Broad)	Stretching	Remains present (from Ring A and COOH), but intensity may differ from parent.
C-H (Aliphatic)	2850 – 2950	Stretching	New Band. Characteristic of the methyl group () in the methoxy moiety. Absent in pure Olsalazine.
C=O (Carboxyl)	1660 & 1700	Stretching	Split Band.1. ~1660 cm ⁻¹ : Chelated COOH (Ring A, H-bonded to OH).2. ~1700 cm ⁻¹ : Free(r) COOH (Ring B, adjacent to OMe). The loss of H-bonding shifts this band to higher energy.
N=N (Azo)	1580 – 1600	Stretching	Characteristic of azo dyes; generally overlaps with aromatic C=C.
C-O-C (Ether)	1240 – 1260	Asym. Stretch	Diagnostic. Strong band indicating the aryl-alkyl ether linkage.

References

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